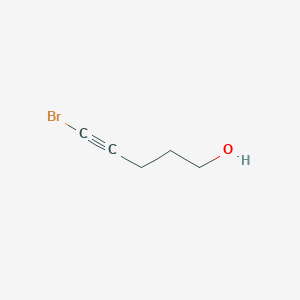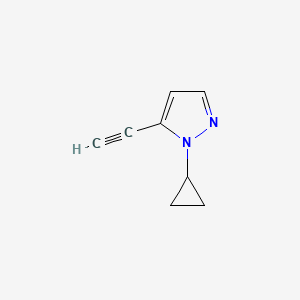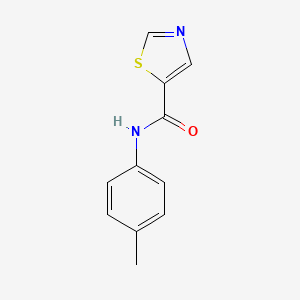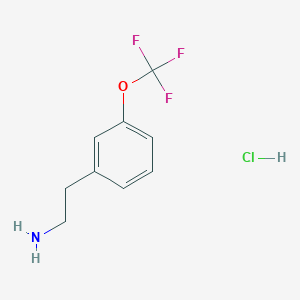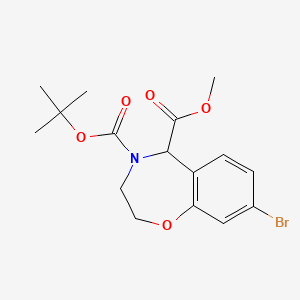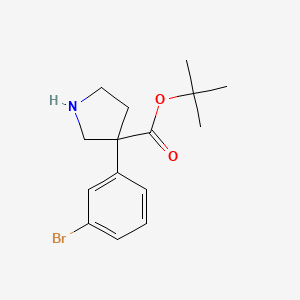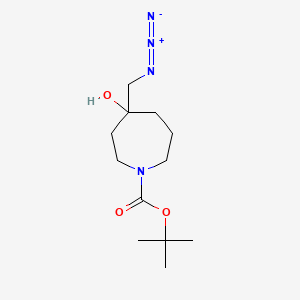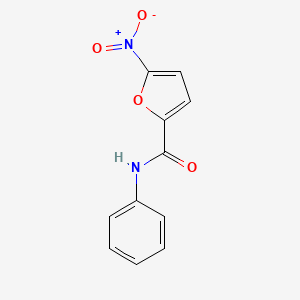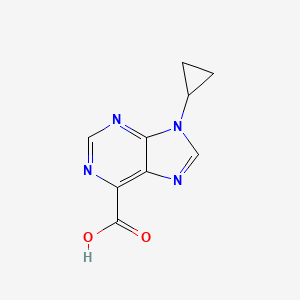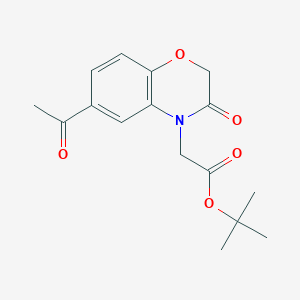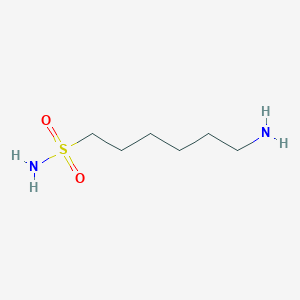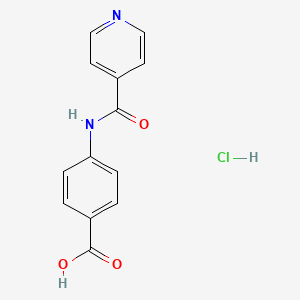
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in the thiadiazole ring contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be functionalized with different substituents. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes in pathogens.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as inosine monophosphate dehydrogenase, which is crucial for the synthesis of guanosine nucleotides. This inhibition disrupts cellular processes, leading to the antiproliferative effects observed in cancer cells. The compound may also interact with other molecular pathways, contributing to its antimicrobial and antifungal activities.
Vergleich Mit ähnlichen Verbindungen
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid: This compound features a trifluoromethyl group, which can enhance its biological activity and stability.
1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid:
1-(2-Cyanoethyl)piperidine-4-carboxylic acid: The cyanoethyl group can modify the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12ClN3O2S |
|---|---|
Molekulargewicht |
249.72 g/mol |
IUPAC-Name |
1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O2S.ClH/c12-7(13)6-1-3-11(4-2-6)8-10-9-5-14-8;/h5-6H,1-4H2,(H,12,13);1H |
InChI-Schlüssel |
DYEZBYJUVFXPKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C2=NN=CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


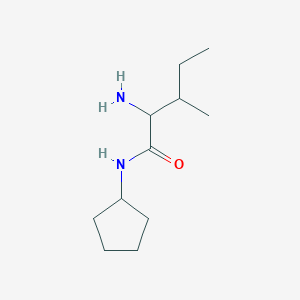
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
